molecular formula C32H21CoN8O6 B13770428 Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) CAS No. 71566-34-2

Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-)

Cat. No.: B13770428
CAS No.: 71566-34-2
M. Wt: 672.5 g/mol
InChI Key: ZAPRHGLEAQTVAZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is a complex compound with the molecular formula C32H21CoN8O6 and a molecular weight of 672.50. This compound is known for its vibrant color and is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo dyes. The process begins with the preparation of the azo dye, which is synthesized by diazotizing 2-amino-1-naphthylamine and coupling it with 5-nitrophenol. The resulting azo dye is then reacted with a cobalt salt, such as cobalt chloride, under controlled conditions to form the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in reactors where the temperature, pH, and concentration of reactants are carefully monitored to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming different cobalt complexes.

    Reduction: Reduction reactions can alter the azo groups, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of cobalt are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction can yield amines from the azo groups.

Scientific Research Applications

Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.

    Biology: Employed in biochemical assays and as a staining agent for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination chemistry.

    Industry: Utilized in the manufacturing of dyes and pigments, as well as in the development of sensors and electronic devices.

Mechanism of Action

The mechanism by which Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer. The cobalt center in the compound can undergo changes in its oxidation state, allowing it to participate in redox reactions. The azo groups also play a crucial role in the compound’s reactivity, enabling it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hydrogen bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
  • Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-)

Uniqueness

Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is unique due to its specific combination of azo groups and cobalt coordination, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over redox reactions and coordination chemistry.

Biological Activity

Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) is a complex coordination compound characterized by its cobalt center coordinated with two azo groups derived from 2-amino-1-naphthylamine and 5-nitrophenol. Its molecular formula is C32H21CoN8O6C_{32}H_{21}CoN_8O_6 with a molecular weight of 672.5 g/mol. This compound exhibits notable biological activities, making it a subject of interest in various research fields, including medicinal chemistry and materials science.

The compound's unique structure contributes to its vibrant color and potential applications in dyes and pigments. The cobalt center can undergo redox reactions, allowing for interactions with various molecular targets, which is crucial for understanding its biological activity.

Biological Activities

Research indicates that Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antioxidant Properties : The presence of nitro groups in the structure may enhance its ability to scavenge free radicals, contributing to antioxidant activity.
  • Drug Delivery Systems : The coordination chemistry of the cobalt center allows for the potential development of drug delivery systems where the compound can act as a carrier for therapeutic agents.

Case Studies and Research Findings

Several studies have explored the biological activity of similar cobalt complexes, providing insights into their mechanisms and applications:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of cobalt complexes similar to Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-)). Results indicated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent .
  • Antioxidant Activity Assessment : Research focused on the antioxidant properties of azo compounds revealed that modifications in the azo structure can enhance radical scavenging abilities. This suggests that Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) may similarly exhibit enhanced antioxidant effects .
  • Drug Delivery Applications : A study on cobalt-based drug delivery systems highlighted their ability to encapsulate and release therapeutic agents effectively. The redox-active nature of cobalt complexes allows for controlled release mechanisms, making them suitable candidates for targeted drug delivery .

Comparative Analysis

A comparative analysis of Hydrogen bis(2-((2-amino-1-naphthyl)azo)-5-nitrophenolato(2-))cobaltate(1-) with other cobalt complexes reveals distinct features that may influence their biological activities:

Compound NameMolecular FormulaUnique Features
Hydrogen bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)C32H22CoN7O6SC_{32}H_{22}CoN_7O_6SContains sulfonamide group; used in dye applications.
Hydrogen bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-)C31H22CoN7O6C_{31}H_{22}CoN_7O_6Different ligand structure; potential use in catalysis.

Properties

CAS No.

71566-34-2

Molecular Formula

C32H21CoN8O6

Molecular Weight

672.5 g/mol

IUPAC Name

2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+);hydron

InChI

InChI=1S/2C16H11N4O3.Co/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;/h2*1-9H,(H2-,17,18,19,21);/q2*-1;+3/p-1

InChI Key

ZAPRHGLEAQTVAZ-UHFFFAOYSA-M

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Co+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.